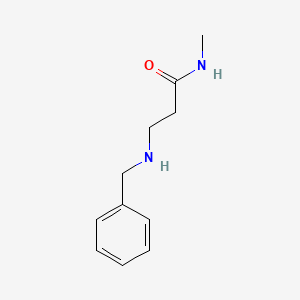![molecular formula C11H11ClFNO2 B1531370 1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1341627-93-7](/img/structure/B1531370.png)
1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid
Descripción general
Descripción
1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClFNO2 and its molecular weight is 243.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Azetidine Derivatives and Antibacterial Activity
Research on azetidine derivatives, such as 1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid, has revealed potent antibacterial properties. For instance, 7-azetidinylquinolones have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria, with certain derivatives demonstrating efficacy in mouse infection models. These findings suggest that modifications to the azetidine moiety can influence antibacterial potency and physicochemical properties, offering promising avenues for developing new antibacterial agents (Frigola et al., 1994).
Impact on Ion Transport and Protein Synthesis
Azetidine derivatives have been used to explore the relationship between protein synthesis and ion transport. Studies with azetidine 2-carboxylic acid, a proline analog, indicate it can inhibit protein assembly, affecting enzymes' effectiveness. This inhibition impacts ion transport in plants, shedding light on the cellular processes governing nutrient uptake and distribution (Pitman et al., 1977).
Role in Disease Pathogenesis and Food Chain
Azetidine-2-carboxylic acid has been identified in the food chain, particularly in sugar beets, and is known to replace proline in proteins, potentially leading to toxic effects and congenital malformations. This replacement could have implications for human health, given the widespread use of sugar beet products in agriculture and food production (Rubenstein et al., 2009).
Medicinal Chemistry and Drug Design
In medicinal chemistry, azetidine derivatives serve as key building blocks for developing new therapeutic agents. For example, the synthesis of 3-fluoroazetidine-3-carboxylic acid derivatives highlights the potential of these compounds in designing drugs with improved pharmacokinetic and pharmacodynamic profiles, particularly in the context of neurological diseases and conditions requiring specific amino acid analogs (Van Hende et al., 2009).
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLUDRZDXMHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)


![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)



![4-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1531300.png)


![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanol](/img/structure/B1531304.png)
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531306.png)
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B1531308.png)
![1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531309.png)
